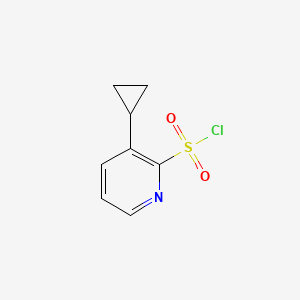
3-Cyclopropylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group at the 2-position . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Cyclopropylpyridine-2-sulfonyl chloride involves the use of a microchannel reactor. This method starts with 3-aminopyridine, which undergoes diazotization using 1,5-naphthalenedisulfonic acid and isoamyl nitrite . The resulting diazonium salt is then reacted with thionyl chloride to produce the desired sulfonyl chloride compound . This method is advantageous due to its mild reaction conditions, good safety profile, and high yield .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride, a related compound, can be adapted for the production of this compound. This process involves the use of a microchannel reactor, which allows for continuous operation and efficient mixing of reactants . The method is scalable and suitable for large-scale production, making it ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from diazonium salts.
Nucleophiles: Such as amines and alcohols, used in substitution reactions to form sulfonamide or sulfonate esters.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Cyclopropylpyridine-2-sulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which can have biological activity . The molecular targets and pathways involved depend on the specific derivatives formed and their applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl Chloride: A related compound with similar reactivity and applications.
Cyclopropylpyridine Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
3-Cyclopropylpyridine-2-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a sulfonyl chloride group on the pyridine ring .
Properties
Molecular Formula |
C8H8ClNO2S |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
InChI Key |
FMFKBCXJYHHIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


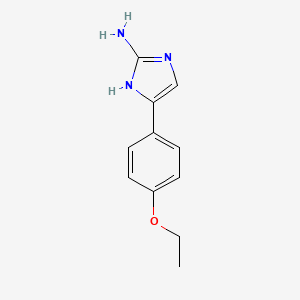
![4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)
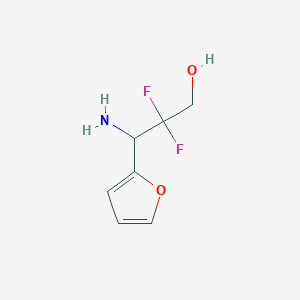
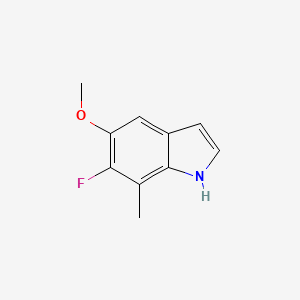
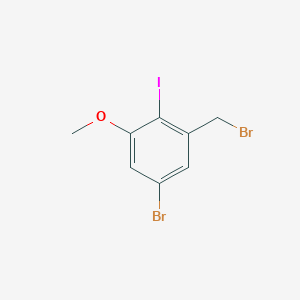
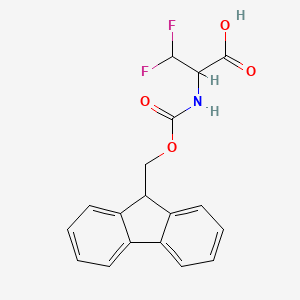
![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)
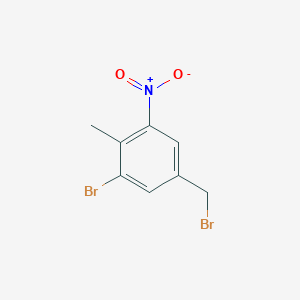
![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
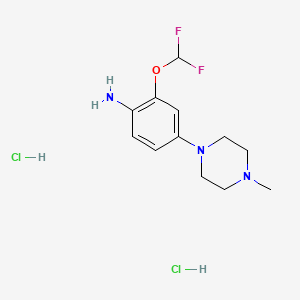
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
